
N-(2-Chlorethyl)cyclopropancarboxamid
Übersicht
Beschreibung
“N-(2-chloroethyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of “N-(2-chloroethyl)cyclopropanecarboxamide” can be represented by the InChI code: 1S/C6H10ClNO/c7-3-4-8-6(9)5-1-2-5/h5H,1-4H2,(H,8,9). The corresponding InChI key is RNBDAVGOSHTAOA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(2-chloroethyl)cyclopropanecarboxamide” has a melting point range of 76-80 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von N-(2-Chlorethyl)cyclopropancarboxamid gesucht, aber leider liefern die verfügbaren Informationen keine spezifischen Anwendungen für diese Verbindung. Die Suchergebnisse beinhalten hauptsächlich Produktlistings und Sicherheitsdatenblätter von Anbietern wie MilliporeSigma und American Elements .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-(2-chloroethyl)cyclopropanecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound’s carboxamide moiety allows it to form hydrogen bonds with various biomolecules, potentially inhibiting their activity . This interaction is crucial in understanding the compound’s biochemical properties and its potential as an enzyme inhibitor.
Cellular Effects
N-(2-chloroethyl)cyclopropanecarboxamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds with enzymes and proteins can lead to changes in cellular activities, making it a valuable tool for studying cellular mechanisms .
Molecular Mechanism
The molecular mechanism of N-(2-chloroethyl)cyclopropanecarboxamide involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming hydrogen bonds with their active sites. This interaction can lead to changes in gene expression and enzyme activity, providing insights into the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-chloroethyl)cyclopropanecarboxamide can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have lasting impacts on cellular activities, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of N-(2-chloroethyl)cyclopropanecarboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in pharmaceutical applications .
Transport and Distribution
The transport and distribution of N-(2-chloroethyl)cyclopropanecarboxamide within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are essential for understanding the compound’s distribution and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-4-8-6(9)5-1-2-5/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBDAVGOSHTAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53487-37-9 | |
| Record name | N-(2-chloroethyl)cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






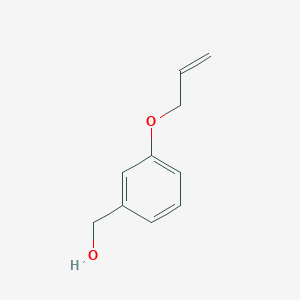
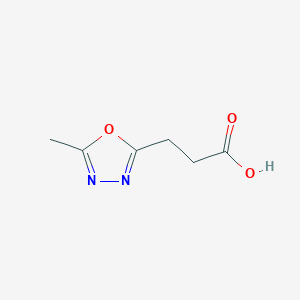

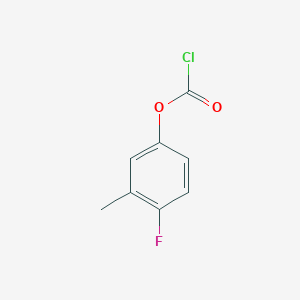
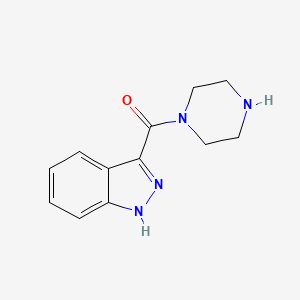

![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)

![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
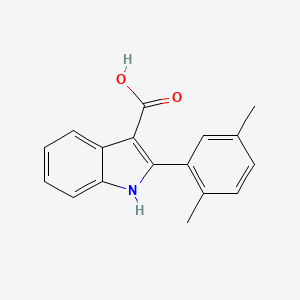
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)